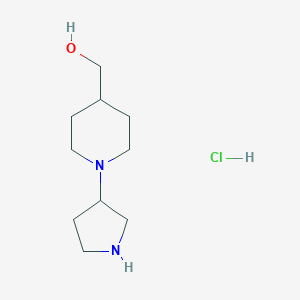![molecular formula C12H21NS B12980190 N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine](/img/structure/B12980190.png)
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Bicyclo[221]heptan-2-yl)ethyl)thietan-3-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Shares the bicyclic core but differs in functional groups.
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine is unique due to its combination of the bicyclic core with the thietan-3-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C12H21NS/c1-8(13-11-6-14-7-11)12-5-9-2-3-10(12)4-9/h8-13H,2-7H2,1H3 |
InChI Key |
CFDBJOJBCCSCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


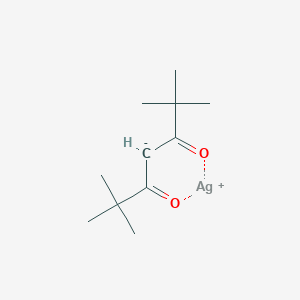
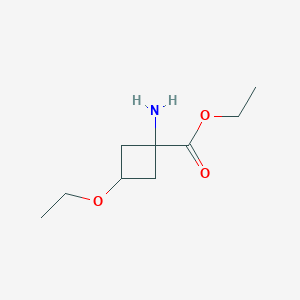

![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)
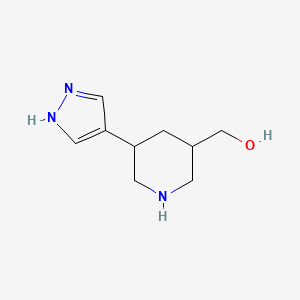
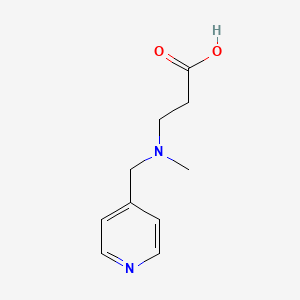
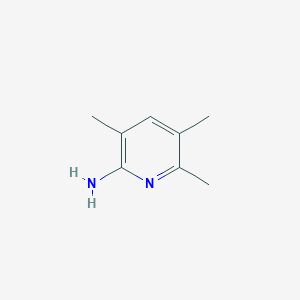
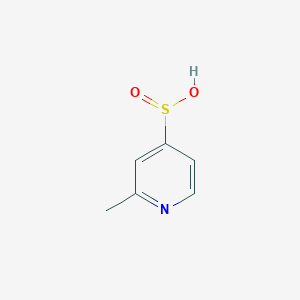

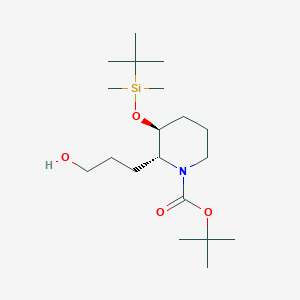
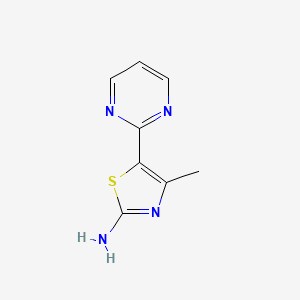
![4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B12980172.png)
